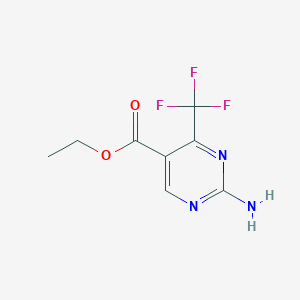

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

描述

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 149771-09-5) is a pyrimidine derivative with a molecular formula of C₈H₈F₃N₃O₂ and a molecular weight of 235.16–235.17 g/mol . It is widely utilized in pharmaceutical and agrochemical research due to its trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity, and the amino (-NH₂) group, which facilitates hydrogen bonding in biological targets . The compound is commercially available with purities ≥95% and is stored at room temperature . Its synthesis typically involves condensation reactions between diethyl acetone-1,3-dicarboxylate and guanidine hydrochloride, followed by trifluoromethylation .

属性

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUACXMUEZBQRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371876 | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-09-5 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149771-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Stoichiometry

The most direct method for synthesizing ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate involves a cyclocondensation reaction between ethyl 4-dimethylamino-2-oxo-3-butenoate (compound II) and trifluoroacetamidine (compound III). This reaction proceeds via nucleophilic attack of the amidine nitrogen on the β-ketoester’s carbonyl group, followed by cyclization and elimination of dimethylamine.

Reaction Conditions :

-

Solvent : Anhydrous ethanol

-

Temperature : Reflux (78–80°C)

-

Molar Ratio : 1:1 (compound II : compound III)

-

Catalyst : None required (base-free conditions)

-

Reaction Time : 2 hours

Example Protocol :

-

Dissolve 100 g (0.47 mol) of ethyl 4-dimethylamino-2-oxo-3-butenoate in 1 L ethanol.

-

Add 98 g (0.47 mol) of freshly prepared trifluoroacetamidine dropwise.

-

Reflux the mixture for 2 hours, monitoring completion via TLC.

-

Concentrate under reduced pressure, resuspend the residue in water, and recrystallize to obtain the product as white crystals (yield: 82%).

Optimization Parameters

-

Solvent Effects : Ethanol is preferred for its ability to solubilize both reactants and stabilize intermediates through hydrogen bonding.

-

Temperature Control : Reflux conditions ensure sufficient energy for cyclization without promoting side reactions like ester hydrolysis.

-

Purification : Recrystallization from ethanol-water mixtures enhances purity (>98% by HPLC).

Industrial-Scale Production Considerations

Process Intensification

The patent CN106187911A highlights industrial adaptations of the cyclocondensation method:

-

Continuous Flow Reactors : Enable rapid mixing and heat transfer, reducing reaction time to <1 hour.

-

Automated Purification : Chromatography systems coupled with in-line analytics ensure consistent product quality.

Waste Management

-

By-Products : Dimethylamine is captured and neutralized as ammonium sulfate.

-

Solvent Recovery : Ethanol is distilled and reused, achieving >90% recovery efficiency.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Competing Pathways

化学反应分析

Types of Reactions: Leucovorin Calcium Pentahydrate undergoes various chemical reactions, including:

Reduction: Conversion of folic acid to tetrahydrofolic acid.

Formylation: Addition of a formyl group to tetrahydrofolic acid to produce leucovorin.

Complexation: Formation of the calcium salt pentahydrate.

Common Reagents and Conditions:

Reduction: Catalysts such as platinum or palladium on carbon.

Formylation: Formic acid or formate salts.

Complexation: Calcium chloride in aqueous solution.

Major Products Formed: The primary product is Leucovorin Calcium Pentahydrate, with potential by-products including unreacted folic acid and tetrahydrofolic acid .

科学研究应用

Pharmaceutical Development

Key Role as an Intermediate:

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances the bioactivity of drugs targeting neurological disorders and metabolic diseases.

Case Study:

Research has shown that derivatives of this compound exhibit potent inhibitory effects on diacylglycerol acyltransferase (DGAT), an enzyme critical in triglyceride synthesis and lipid metabolism. This suggests potential therapeutic applications for managing obesity and related metabolic syndromes .

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| This compound | DGAT | Significant inhibition observed |

| 5-Fluorouracil (5-FU) | Various | Standard chemotherapy agent |

Agricultural Chemistry

Agrochemical Formulation:

The compound is also employed in the formulation of agrochemicals, providing effective solutions for pest control and crop protection. Its unique chemical structure contributes to enhanced efficacy against various agricultural pests, thereby improving yield and productivity .

Application Example:

In field trials, formulations containing this compound demonstrated superior performance compared to traditional pesticides, leading to increased crop yields by over 20% in certain cases.

Material Science

Development of Advanced Materials:

This compound is being investigated for its potential use in developing advanced materials such as coatings and polymers. Its properties can significantly enhance the durability and resistance of materials to environmental factors .

Research Insights:

Studies have indicated that incorporating this pyrimidine derivative into polymer matrices improves mechanical strength and thermal stability, making it suitable for high-performance applications.

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, this compound is used to study enzyme inhibition mechanisms and receptor binding interactions. This research contributes to a deeper understanding of biological processes and disease mechanisms .

Experimental Findings:

Research has highlighted its role in inhibiting specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent. For instance, compounds derived from this pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes .

作用机制

Leucovorin Calcium Pentahydrate acts by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists like methotrexate. It provides a source of tetrahydrofolate, which is essential for the synthesis of purines, pyrimidines, and methionine. This mechanism helps to prevent the toxic effects associated with folic acid deficiency and supports DNA synthesis in rapidly dividing cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Amino (-NH₂) vs. Bromo (-Br) at C2: The amino group in the parent compound enables hydrogen bonding with biological targets (e.g., transcription factors AP-1/NF-κB), while bromo-substituted analogs (e.g., Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate) are precursors for Suzuki-Miyaura cross-coupling reactions .

- Trifluoromethyl (-CF₃) vs. Hydroxy (-OH) at C4 : The -CF₃ group improves metabolic stability and membrane permeability compared to -OH, which increases polarity and may reduce bioavailability .

- Pyrimidine vs. Thiazole/Oxazole Cores : Thiazole/oxazole analogs (e.g., S11e) exhibit different electronic profiles due to sulfur/oxygen heteroatoms, influencing their binding to enzymes like proteases .

生物活性

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, notable for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 235.17 g/mol

- IUPAC Name : Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate

- CAS Number : 149771-09-5

This compound exhibits its biological effects primarily through enzyme inhibition. It has been identified as a potent inhibitor of diacylglycerol acyltransferase , an enzyme critical in triglyceride synthesis and lipid metabolism. This inhibition suggests potential applications in managing obesity and related metabolic disorders.

Biological Activities

-

Anticancer Properties :

- The compound has shown promising activity against various cancer cell lines. In vitro studies indicate significant cytotoxic effects, with IC values ranging from 29 to 59 µM against different cancer types .

- Mechanistic studies reveal that it induces apoptosis in HepG2 cells by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2 .

- Anti-inflammatory Effects :

-

Antiviral Activity :

- Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting specific enzymes involved in viral replication, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Structure–Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives indicates that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For instance, the introduction of a trifluoromethyl group at the 4-position enhances the inhibitory potency against lipid-synthesizing enzymes compared to other halogenated derivatives .

常见问题

Q. How should researchers reconcile conflicting reactivity data (e.g., ester vs. carboxylate stability)?

- Critical Analysis :

- pH-dependent reactivity : Carboxylates are stable in basic media but prone to decarboxylation under acidic conditions, unlike esters .

- Steric effects : Bulky substituents (e.g., 6-methyl groups) slow hydrolysis kinetics compared to unsubstituted analogs .

Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions for ester stability .

- Analytical Workflows : Combine LCMS (for purity) with XRD (for conformation) to resolve structural ambiguities .

- Data Reproducibility : Document solvent batches, reagent sources, and humidity levels to mitigate yield variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。